molecular formula C21H26N4O3 B8761405 1-[(5-Methyl-3-phenylisoxazol-4-yl)carbonyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine

1-[(5-Methyl-3-phenylisoxazol-4-yl)carbonyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine

Cat. No. B8761405
M. Wt: 382.5 g/mol
InChI Key: HWCYMTPFVVPEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Methyl-3-phenylisoxazol-4-yl)carbonyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(5-Methyl-3-phenylisoxazol-4-yl)carbonyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(5-Methyl-3-phenylisoxazol-4-yl)carbonyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[(5-Methyl-3-phenylisoxazol-4-yl)carbonyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

2-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C21H26N4O3/c1-16-19(20(22-28-16)17-7-3-2-4-8-17)21(27)25-13-11-23(12-14-25)15-18(26)24-9-5-6-10-24/h2-4,7-8H,5-6,9-15H2,1H3

InChI Key

HWCYMTPFVVPEIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)CC(=O)N4CCCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Methyl-3-phenylisooxazole-4-carboxylic acid (40 mg, 0.197 mmol), piperazine acetic acid pyrrolidid (42.4 mg, 0.215 mmol), O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (86.2 mg, 0.268 mmol) and diisopropylethylamine (25.4 mg, 0.197 mmol) were mixed in dimethylformamide (1.5 mL) and stirred at room temperature. Solvent was evaporated in vacuo, and the residue was taken up in methanol (1 mL), filtered and purified by preparative chromatography. The combined fractions were partitioned between NaHCO3 (sat) and ethylacetate. The organic layer was washed with water and concentrated in vacuo to afford the title compound. HRMS (ESI, pos. ion) m/z calcd for C21H26N4O3: 382.2005, found 382.2016.
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
42.4 mg
Type
reactant
Reaction Step One
Quantity
86.2 mg
Type
reactant
Reaction Step One
Quantity
25.4 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

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